Home > Products > Screening Compounds P34390 > 4-Hydroxy Nisoldipine
4-Hydroxy Nisoldipine - 106685-70-5

4-Hydroxy Nisoldipine

Catalog Number: EVT-370061
CAS Number: 106685-70-5
Molecular Formula: C20H24N2O7
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxy Nisoldipine is a derivative of the dihydropyridine class of calcium channel blockers, which are widely used in the treatment of cardiovascular diseases. The pharmacological significance of these compounds lies in their ability to inhibit the influx of calcium ions through L-type calcium channels, thereby exerting a vasodilatory effect on vascular smooth muscle. This class of drugs has been extensively studied for their structural and functional properties, leading to the development of various analogs with improved efficacy and specificity.

Applications in Various Fields

Cardiovascular Applications

In the cardiovascular field, 4-Hydroxy Nisoldipine has been shown to have significant therapeutic potential. For instance, it has been demonstrated to reverse norepinephrine-induced reductions in glomerular filtration rate (GFR) in isolated perfused rat kidneys. This suggests that 4-Hydroxy Nisoldipine preferentially antagonizes preglomerular vasoconstriction, which is a valuable effect in managing conditions like hypertension and chronic kidney disease2.

Pharmacological Studies

The pharmacological activities of 4-Hydroxy Nisoldipine and its analogs have been assessed through their binding affinity to radioligand [3H]nitrendipine and their ability to counteract K+-depolarization-induced tension responses in intestinal smooth muscle. These studies have provided insights into the structure-activity relationships of dihydropyridine derivatives, highlighting the importance of phenyl ring substituents and ester groups in determining the potency of these calcium channel blockers1.

Renal Function

The specificity of 4-Hydroxy Nisoldipine in targeting preglomerular vessels over postglomerular arterioles has been elucidated through experiments measuring renal perfusate flow and GFR. The compound's ability to abolish norepinephrine-induced reductions in stop-flow pressure further emphasizes its role in modulating renal hemodynamics, which could be beneficial in treating renal impairments associated with vasoconstriction2.

Source and Classification

4-Hydroxy Nisoldipine is synthesized from Nisoldipine, which itself is used clinically to treat hypertension. The compound falls under the category of small molecules and is specifically categorized as a calcium channel blocker due to its mechanism of action on L-type calcium channels .

Synthesis Analysis

The synthesis of 4-Hydroxy Nisoldipine involves several complex organic reactions. The process typically begins with dimethyl formamide and includes steps such as Knovenagel condensation followed by cyclizing Michael addition to yield the desired compound.

Synthetic Routes and Reaction Conditions

  1. Starting Materials: Dimethyl formamide is commonly used as a solvent.
  2. Reaction Steps:
    • Knovenagel Condensation: This step involves the reaction of aldehydes with active methylene compounds.
    • Cyclizing Michael Addition: This reaction forms the dihydropyridine ring structure.
  3. Industrial Methods: In industrial settings, solvent evaporation techniques may be employed, including rotary evaporation and spray drying to prepare amorphous solid dispersions of Nisoldipine .
Molecular Structure Analysis

The molecular structure of 4-Hydroxy Nisoldipine features a dihydropyridine core with various functional groups that contribute to its pharmacological activity.

Structural Data

  • Molecular Formula: C20_{20}H24_{24}N2_2O7_7
  • Molecular Weight: Approximately 392.42 g/mol
  • Key Functional Groups: The compound contains hydroxyl (-OH), nitro (-NO₂), and ester (-COO-) groups, which are critical for its biological activity.

Structural Characteristics

The presence of the hydroxyl group at the fourth position enhances its solubility in organic solvents and plays a significant role in its interaction with calcium channels .

Chemical Reactions Analysis

4-Hydroxy Nisoldipine undergoes various chemical reactions, which include:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents.
  2. Reduction: This reaction entails the addition of hydrogen or removal of oxygen, typically using reducing agents.
  3. Substitution Reactions: Functional groups can be replaced with others under specific conditions.

These reactions are essential for modifying the compound's properties and enhancing its efficacy in various applications .

Mechanism of Action

The mechanism of action for 4-Hydroxy Nisoldipine closely mirrors that of its parent compound, Nisoldipine.

Target and Mode of Action

  • Target: Voltage-gated L-type calcium channels located in vascular smooth muscle cells.
  • Action: The compound stabilizes these channels in their inactive conformation, effectively blocking calcium influx into the cells.

Biochemical Pathways

By inhibiting calcium entry, 4-Hydroxy Nisoldipine disrupts normal calcium signaling pathways, leading to reduced smooth muscle contraction and vasodilation. Its pharmacokinetics suggest a half-life similar to that of Nisoldipine, estimated between 9-18 hours .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline powder
  • Solubility: Practically insoluble in water; soluble in organic solvents like acetone and ethanol.

Chemical Properties

  • pH Stability: The stability profile indicates that it maintains integrity across a range of pH levels typical for physiological conditions.
  • Thermal Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme temperatures or prolonged exposure to light .
Applications

4-Hydroxy Nisoldipine has several scientific applications:

  1. Research Tool: Used extensively in pharmacological studies to investigate calcium channel dynamics.
  2. Potential Therapeutic Uses: As a derivative of Nisoldipine, it could be explored further for therapeutic applications in hypertension management or related cardiovascular conditions.
  3. Drug Formulation Development: Its solubility characteristics make it suitable for formulation into various drug delivery systems aimed at enhancing bioavailability .
Introduction to 4-Hydroxy Nisoldipine

Chemical Identity and Structural Relationship to Nisoldipine

4-Hydroxy nisoldipine (chemical name: methyl 2-methylpropyl 4-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-hydroxypyridine-3,5-dicarboxylate) shares the core dihydropyridine structure with the parent compound nisoldipine. The molecular formula of nisoldipine is C₂₀H₂₄N₂O₆, while 4-hydroxy nisoldipine possesses the modified formula C₂₀H₂₄N₂O₇, reflecting the addition of a single oxygen atom [1] [5].

The critical structural modification occurs at the C4 position of the dihydropyridine ring, where a hydrogen atom is substituted by a hydroxyl group (-OH). This oxidation dramatically alters the molecule's polarity and electronic distribution while retaining the planar aromatic characteristics conferred by the nitrophenyl moiety at C4 [3] [4]. The ester functions at C3 (methyl ester) and C5 (isobutyl ester) remain intact, preserving sites for potential phase II conjugation.

Stereochemical Considerations:Nisoldipine is administered as a racemate. The 4-hydroxylation metabolic step exhibits stereoselectivity, with the (+)-(R)-enantiomer of nisoldipine showing preferential metabolism to the 4-hydroxy derivative compared to the (-)-(S)-enantiomer in in vitro systems. This results in an unequal ratio of enantiomers for both parent and metabolite in systemic circulation [2].

Physicochemical Properties:The introduction of the hydroxyl group increases aqueous solubility compared to the highly lipophilic parent drug. However, 4-hydroxy nisoldipine maintains significant protein binding (>99%), primarily to albumin, similar to nisoldipine itself [1] [5]. The metabolite retains the photolability characteristic of dihydropyridines, necessitating protective handling during analytical procedures.

Table 1: Structural Comparison of Nisoldipine and 4-Hydroxy Nisoldipine

PropertyNisoldipine4-Hydroxy Nisoldipine
Molecular FormulaC₂₀H₂₄N₂O₆C₂₀H₂₄N₂O₇
Molecular Weight388.42 g/mol404.42 g/mol
IUPAC NameMethyl 2-methylpropyl 4-(2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylateMethyl 2-methylpropyl 4-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-4-hydroxypyridine-3,5-dicarboxylate
Site of Metabolism-C4 position of dihydropyridine ring
Key Functional Group Change-Addition of hydroxyl (-OH) group

Role as a Primary Metabolite in Nisoldipine Pharmacokinetics

4-Hydroxy nisoldipine is quantitatively the predominant oxidative metabolite detected in human plasma following oral administration of nisoldipine. Its formation represents the major Phase I metabolic pathway, mediated almost exclusively by the cytochrome P450 enzyme CYP3A4 located in both the intestinal mucosa and the liver [2] [4].

Formation Kinetics:

  • Absorption and First-Pass Metabolism: Following oral ingestion of nisoldipine, extensive presystemic metabolism occurs during absorption. A significant portion of the 4-hydroxy metabolite is generated within the enterocytes before the parent drug even reaches the portal circulation. This contributes substantially to the extremely low absolute bioavailability of nisoldipine, estimated at 4-8% [1] [5] [6].
  • Systemic Exposure: At steady state, plasma concentrations of 4-hydroxy nisoldipine are often comparable to or even exceed those of the parent drug in some individuals. Pharmacokinetic studies report metabolite-to-parent area under the curve (AUC) ratios ranging from approximately 0.5 to 1.5 under fasting conditions, indicating significant systemic exposure to the metabolite [2].
  • Pharmacological Activity: While possessing inherent calcium channel blocking activity, 4-hydroxy nisoldipine exhibits reduced potency compared to nisoldipine. In vitro and animal model data suggest its vasodilatory activity is approximately 10% of that observed for the parent compound [2]. Nevertheless, due to its significant plasma concentrations, it contributes to the overall antihypertensive effect, particularly during chronic dosing.
  • Elimination: 4-Hydroxy nisoldipine undergoes further biotransformation, primarily conjugation (glucuronidation) via UDP-glucuronosyltransferases (UGTs). The resulting glucuronides are eliminated predominantly via renal excretion. Only trace amounts of unchanged 4-hydroxy nisoldipine appear in urine; the majority of the administered dose (60-80%) is ultimately excreted in urine as various metabolites, with fecal excretion accounting for the remainder [1] [2].

Factors Influencing Metabolite Formation:

  • CYP3A4 Activity: Genetic polymorphisms and drug interactions affecting CYP3A4 activity directly impact 4-hydroxy nisoldipine formation. Potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, grapefruit juice) drastically reduce metabolite generation and concurrently increase parent drug exposure. Conversely, CYP3A4 inducers (e.g., rifampicin, carbamazepine, phenytoin) enhance presystemic metabolism, leading to significantly lower levels of both nisoldipine and 4-hydroxy nisoldipine, potentially resulting in therapeutic failure [2] [5].
  • Food Effects: Administration of nisoldipine with a high-fat meal causes complex changes: maximum plasma concentration (Cₘₐₓ) of the parent drug increases dramatically (up to 245%), while overall exposure (AUC) decreases by about 22%. This is attributed to altered gastrointestinal transit and release patterns, potentially altering the site and extent of 4-hydroxylation within the gut. Consequently, nisoldipine must be administered on an empty stomach (1 hour before or 2 hours after a meal) for predictable pharmacokinetics [1] [6].
  • Age and Liver Function: Elderly patients and those with hepatic cirrhosis exhibit significantly higher plasma concentrations of both nisoldipine and 4-hydroxy nisoldipine due to reduced metabolic capacity. Cirrhotic patients show a 4-5 fold increase in parent drug exposure compared to healthy young subjects, necessitating lower starting doses [1] [2]. Renal impairment, however, does not significantly alter nisoldipine or 4-hydroxy nisoldipine pharmacokinetics as renal excretion of the unchanged compounds is minimal [1].

Table 2: Pharmacokinetic Parameters of 4-Hydroxy Nisoldipine Formation and Exposure

ParameterCharacteristics of 4-Hydroxy NisoldipineSignificance
Primary Enzyme ResponsibleCytochrome P450 3A4 (CYP3A4)Target for drug-drug/food interactions; Major source of inter-individual variability
Plasma Concentration Relative to ParentOften comparable or higher (Metabolite:Parent AUC ratio ~0.5-1.5)Contributes significantly to overall pharmacological activity profile
Relative Potency~10% of nisoldipine's calcium channel blocking activityContributes to efficacy, especially at trough parent concentrations
Impact of Age (Elderly)2-3 fold higher plasma concentrations (Cₘₐₓ and AUC) vs. young subjectsRequires cautious dosing and titration in elderly patients
Impact of Liver Cirrhosis4-5 fold higher plasma concentrations of parent drug (and metabolite)Requires significantly lower starting and maintenance doses
Effect of High-Fat MealAltered formation kinetics (↑Cₘₐₓ parent, ↓AUC parent; variable metabolite)Administration on empty stomach required for predictable exposure

Significance in Drug Metabolism and Bioavailability Studies

The study of 4-hydroxy nisoldipine holds substantial importance beyond understanding nisoldipine's pharmacology, serving as a key model compound in several critical research areas within drug metabolism and bioavailability enhancement.

Overcoming Bioavailability Limitations:The extremely low (approximately 5%) and highly variable oral bioavailability of nisoldipine stems primarily from extensive CYP3A4-mediated first-pass metabolism, forming 4-hydroxy nisoldipine and other metabolites [2] [6]. This makes nisoldipine a prime candidate for investigating alternative delivery strategies aimed at bypassing gut metabolism:

  • Modified Release Formulations: The development of specialized coat-core extended-release formulations (e.g., Nisoldipine coat-core tablets) aims to release the drug further down the gastrointestinal tract. This leverages the lower density of CYP3A4 enzymes in the colon compared to the upper small intestine, thereby reducing presystemic extraction and increasing bioavailability. Studies confirm that absorption occurs across the entire GI tract with increased relative bioavailability from colonic regions [2].
  • Bypassing First-Pass Metabolism: Sublingual delivery represents a promising approach to circumvent hepatic first-pass metabolism entirely. Recent research has focused on developing rapidly dissolving sublingual films incorporating nisoldipine solid dispersions (NISSDs). These films facilitate direct absorption through the highly vascularized sublingual mucosa (thickness ~190 µm), delivering the drug directly into systemic circulation. In vitro studies demonstrate that optimized sublingual films achieve near-complete drug release (94.24 ± 1.22%) within 30 minutes, generating a high initial "pulse" of drug concentration. This pulse could potentially saturate metabolizing enzymes if some drug is swallowed, further enhancing overall bioavailability beyond just the avoidance of first-pass extraction [6].

Probe for Metabolic Phenotyping and Interactions:

  • CYP3A4 Activity Marker: The metabolic ratio (plasma or urinary concentration of 4-hydroxy nisoldipine relative to nisoldipine) can serve as a phenotypic marker for in vivo CYP3A4 activity, particularly intestinal CYP3A4, given the significant contribution of gut metabolism to nisoldipine's first-pass effect [2].
  • Interaction Studies: 4-Hydroxy nisoldipine levels are highly sensitive to modulators of CYP3A4. Studying changes in its formation clearance provides a robust method to quantify the magnitude of drug-drug or drug-food (e.g., grapefruit juice) interactions involving this critical enzyme pathway. The documented >20-fold increase in nisoldipine exposure with potent CYP3A4 inhibitors like ketoconazole is accompanied by a parallel drastic reduction in 4-hydroxy metabolite levels [5].

Model for Structure-Metabolism Relationships (SMR) in Dihydropyridines:The metabolic pathway leading to 4-hydroxy nisoldipine (aromatic hydroxylation at the C4 position of the dihydropyridine ring) is common to several 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine, nitrendipine, felodipine). Investigating the structural features of nisoldipine that favor this specific metabolic route and comparing the kinetics of 4-hydroxylation across different dihydropyridines provides valuable insights for predicting the metabolic fate and potential drug interaction liabilities of new chemical entities within this class [4] [7].

Understanding Interindividual and Interethnic Variability:Research into 4-hydroxy nisoldipine formation kinetics helps explain the wide interindividual variability observed in nisoldipine's clinical response. While age and liver disease are established factors, studies specifically investigating the metabolite formation have found no significant interethnic differences in nisoldipine pharmacokinetics attributable to metabolism once covariates like body size and CYP3A4 expression/activity are accounted for [2]. This knowledge aids in rational dose individualization strategies.

Informing Prodrug Design and Metabolic Stability Optimization:The identification of 4-hydroxy nisoldipine as the major active metabolite, albeit less potent than the parent, informs medicinal chemistry efforts. For future dihydropyridine derivatives, strategies can be employed to either block the C4 position (if parent activity is desired) or design prodrugs specifically activated via C4-hydroxylation, potentially leading to compounds with improved metabolic stability or targeted tissue delivery [4]. Understanding the susceptibility to CYP3A4-mediated metabolism is crucial for designing new drugs with higher oral bioavailability and reduced interaction potential.

Properties

CAS Number

106685-70-5

Product Name

4-Hydroxy Nisoldipine

IUPAC Name

5-O-(2-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C20H24N2O7

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3

InChI Key

MOZPKZYMNVFLSU-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Synonyms

2,6-Dimethyl-4-(2-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic Acid 3-(2-hydroxy-2-methylpropyl) Ester 5-Methyl Ester; _x000B_

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.